Cas no 1256355-20-0 ((6-Butoxy-5-methylpyridin-3-yl)boronic acid)

(6-Butoxy-5-methylpyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine core substituted with a butoxy group at the 6-position and a methyl group at the 5-position. This compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures with high selectivity. The butoxy substituent enhances solubility in organic solvents, facilitating reaction handling, while the boronic acid group ensures efficient reactivity with aryl halides. Its stability under typical coupling conditions and compatibility with diverse substrates make it a versatile reagent for pharmaceutical and materials science applications. Proper storage under inert conditions is recommended to maintain its reactivity.
(6-Butoxy-5-methylpyridin-3-yl)boronic acid structure
1256355-20-0 structure
Product Name:(6-Butoxy-5-methylpyridin-3-yl)boronic acid
CAS No:1256355-20-0
MF:C10H16BNO3
MW:209.049942970276
MDL:MFCD18087689
CID:828132
PubChem ID:53216511
Update Time:2025-10-05

(6-Butoxy-5-methylpyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (6-Butoxy-5-methylpyridin-3-yl)boronic acid
    • 6-Butoxy-5-methylphenylpyridine-3-boronic acid
    • 6-BUTOXY-5-METHYLPYRIDINE-3-BORONIC ACID
    • DB-369239
    • MFCD18087689
    • (6-Butoxy-5-methylpyridin-3-yl)boronicacid
    • 1256355-20-0
    • BS-19822
    • 6-BUTOXY-5-METHYLPYRIDIN-3-YLBORONIC ACID
    • D71685
    • Boronic acid, B-(6-butoxy-5-methyl-3-pyridinyl)-
    • AKOS015839741
    • CS-0175936
    • DTXSID80681730
    • MDL: MFCD18087689
    • Inchi: 1S/C10H16BNO3/c1-3-4-5-15-10-8(2)6-9(7-12-10)11(13)14/h6-7,13-14H,3-5H2,1-2H3
    • InChI Key: CTOSLPPNGNZURB-UHFFFAOYSA-N
    • SMILES: O(C1C(C)=CC(B(O)O)=CN=1)CCCC

Computed Properties

  • Exact Mass: 209.12200
  • Monoisotopic Mass: 209.1223235g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.6Ų

Experimental Properties

  • PSA: 62.58000
  • LogP: 0.24870

(6-Butoxy-5-methylpyridin-3-yl)boronic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(6-Butoxy-5-methylpyridin-3-yl)boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1256355-20-0)(6-Butoxy-5-methylpyridin-3-yl)boronic acid
Order Number:A890127
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:31
Price ($):469.0
Email:sales@amadischem.com

(6-Butoxy-5-methylpyridin-3-yl)boronic acid Related Literature

Additional information on (6-Butoxy-5-methylpyridin-3-yl)boronic acid

(6-Butoxy-5-methylpyridin-3-yl)boronic Acid: A Comprehensive Overview

The compound with CAS No. 1256355-20-0, commonly referred to as (6-Butoxy-5-methylpyridin-3-yl)boronic acid, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a pyridine ring with substituents at positions 3, 5, and 6. The presence of a butoxy group at position 6 and a methyl group at position 5 introduces specific electronic and steric effects that make this compound highly versatile in various chemical reactions.

Boronic acids are well-known for their role in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryls and other complex molecules. The (6-Butoxy-5-methylpyridin-3-yl)boronic acid is no exception, as it serves as an excellent substrate for such reactions. Its ability to undergo cross-coupling with aryl halides has made it a valuable reagent in the construction of heterocyclic compounds, which are essential in drug discovery and materials science.

Recent studies have highlighted the potential of this compound in the development of advanced materials. For instance, researchers have explored its use in the synthesis of pyridine-based polymers with tailored electronic properties. These polymers show promise in applications such as organic light-emitting diodes (OLEDs) and flexible electronics due to their high thermal stability and tunable emission spectra.

In addition to its role in materials science, (6-Butoxy-5-methylpyridin-3-yl)boronic acid has also gained attention in medicinal chemistry. Its derivatives have been investigated for their potential as kinase inhibitors and modulators of cellular signaling pathways. The methyl group at position 5 contributes to the compound's lipophilicity, enhancing its ability to penetrate cellular membranes and interact with target proteins.

The synthesis of this compound typically involves a multi-step process that begins with the preparation of the corresponding pyridine derivative. The introduction of the boronic acid group is achieved through a nucleophilic substitution reaction, often utilizing palladium catalysts to ensure high yields and selectivity. The presence of electron-donating groups like the butoxy and methyl substituents facilitates these transformations by activating the pyridine ring towards nucleophilic attack.

From an environmental standpoint, (6-Butoxy-5-methylpyridin-3-yl)boronic acid exhibits favorable biodegradation properties under aerobic conditions. This makes it a more sustainable choice compared to traditional organoboron reagents that may persist in the environment for extended periods. Its eco-friendly profile aligns with current trends toward green chemistry practices in both academia and industry.

In conclusion, (6-Butoxy-5-methylpyridin-3-yl)boronic acid is a versatile and valuable compound with applications spanning organic synthesis, materials science, and medicinal chemistry. Its unique structure, coupled with its reactivity in cross-coupling reactions, positions it as an important tool for researchers aiming to develop novel compounds with advanced functionalities.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1256355-20-0)(6-Butoxy-5-methylpyridin-3-yl)boronic acid
A890127
Purity:99%
Quantity:25g
Price ($):469.0
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